3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a morpholine sulfonyl group attached to a benzodiazole structure, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
This compound is classified under the category of pharmaceutical intermediates and is primarily studied for its role as an inhibitor of methionyl-tRNA synthetase, an enzyme implicated in various diseases, including cancer and bacterial infections . The compound's chemical structure can be represented by the molecular formula C18H25N3O5S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
The synthesis of 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multi-step organic synthesis techniques. Key steps include:
These synthetic routes require careful control of reaction conditions and purification processes to yield the desired compound in high purity and yield .
The molecular structure of 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid can be visualized as follows:
The compound exhibits significant steric and electronic properties due to its complex structure, influencing its reactivity and biological activity .
The chemical reactivity of 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid can be characterized by several key reactions:
These reactions are crucial for the development of analogs with enhanced pharmacological properties .
The mechanism of action for 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid primarily involves its interaction with methionyl-tRNA synthetase. By inhibiting this enzyme, the compound disrupts protein synthesis in target cells, leading to:
Data from pharmacological studies indicate that this compound exhibits significant potency against various strains of bacteria and cancer cell lines .
The physical properties of 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications in drug formulation and development .
3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid has several potential applications in scientific research:
These applications highlight the importance of this compound in advancing medicinal chemistry and therapeutic strategies .
Benzimidazole core formation universally initiates with o-phenylenediamine (OPD) 8. The primary route involves acid-catalyzed condensation with carbonyl sources:
Critical to C5 sulfonylation is electrophilic positioning. Electron-rich benzimidazoles (e.g., unsubstituted or 4-aminophenyl variants) undergo cleaner sulfonylation than electron-deficient analogs. Table 1 summarizes key intermediates:
Table 1: Key Benzimidazole Intermediates from o-Phenylenediamine
Intermediate | Synthetic Route | Precursor | Yield (%) | Key Application |
---|---|---|---|---|
2-Mercaptobenzimidazole (10) | CS₂ condensation, acid pH | OPD (8) | 65-75 | Sulfonyl hybrid scaffolds |
Ethyl-2-(4-nitrophenoxy)acetate (48) | Williamson ether synthesis | Phenol (46) + ethyl-2-bromoacetate (47) | 80 | Nitro-functionalized intermediates |
Chloromethyl benzimidazole (11) | Chloroacetic acid condensation | OPD (8) + α-chloroacetic acid (19) | 70 | N-Alkylation anchor |
Scheme Optimization: Microwave irradiation reduces condensation time from hours to minutes (e.g., 15 min at 150°C for 10), suppressing dihydrobenzimidazole byproducts [1] [8].
Morpholine-4-sulfonyl installation employs two primary methods:
Solvent and Catalyst Impact:
Table 2: Sulfonylation Method Comparison
Method | Conditions | Regioselectivity | Yield Range (%) | Limitations |
---|---|---|---|---|
In situ SO₂Cl₂ | Morpholine + SO₂Cl₂, −30°C | Moderate (C5 favored) | 60-70 | Handling gaseous SO₂ |
Pre-formed sulfonyl chloride | R₂NH, Et₃N, 0°C → RT | High with directed metalation | 75-85 | Requires anhydrous conditions |
Click chemistry | CuSO₄/Na-ascorbate, H₂O/t-BuOH | Excellent | 80-90 | Multi-step synthesis required |
N1-propylation precedes or follows sulfonylation, dictated by protecting group strategy:
Critical Parameters:
Side Reactions: Over-alkylation yields N1,N3-dipropylated impurities (detectable via ¹H NMR at δ 4.2–4.5 ppm). Silica gel chromatography (ethyl acetate/hexane) separates these byproducts [7] [9].
Propanoic acid incorporation at C2 employs three strategies:
Carboxyl Protection: Ethyl ester protection (e.g., 29→30) prevents ring nitration/sulfonation side reactions. Final hydrolysis uses LiOH in THF/H₂O (1:1) at 50°C, avoiding harsh acids that cleave sulfonamides [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1